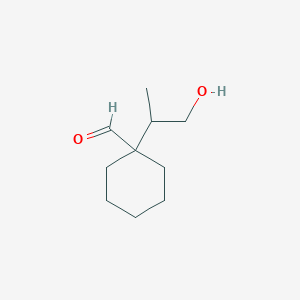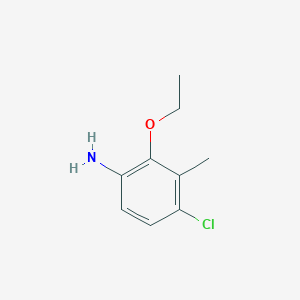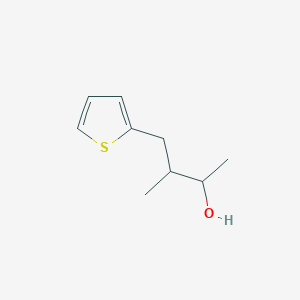
2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate (K₂CO₃) at room temperature. This reaction produces benzo[b]thiophene-2-carboxylate derivatives, which are then hydrolyzed in the presence of potassium hydroxide (KOH) to obtain the corresponding carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel compounds with potential therapeutic effects, such as anticancer agents.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving benzothiophene derivatives.
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives have been shown to interact with G-protein-coupled receptors (GPCRs), modulating intracellular signaling pathways . This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzothiophen-7-yl)-1H-pyrazole: A compound with similar structural features but different biological activity.
Benzo[b]thiophene-diaryl urea derivatives: Compounds with potential anticancer activity.
Uniqueness
2-(1-Benzothiophen-7-yl)-2-methylpropanoic acid is unique due to its specific structural features and the range of reactions it can undergo
Properties
Molecular Formula |
C12H12O2S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-(1-benzothiophen-7-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H12O2S/c1-12(2,11(13)14)9-5-3-4-8-6-7-15-10(8)9/h3-7H,1-2H3,(H,13,14) |
InChI Key |
FPTBCDGNUPLPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC2=C1SC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Dimethylamino)methylidene]-4-propylcyclohexan-1-one](/img/structure/B13285705.png)



![2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide](/img/structure/B13285733.png)
![2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid hydrochloride](/img/structure/B13285738.png)

![3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid](/img/structure/B13285744.png)
![1-[2-(1H-Pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13285761.png)
amine](/img/structure/B13285767.png)
![3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B13285772.png)


